1-((2,4-Dichlorophenyl)sulfonyl)piperidin-3-amine hydrochloride
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Overview
Description
1-((2,4-Dichlorophenyl)sulfonyl)piperidin-3-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a sulfonyl group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2,4-Dichlorophenyl)sulfonyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2,4-Dichlorophenyl)sulfonyl)piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-3-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. The dichlorophenyl group may contribute to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Similar Compounds
1-((2,4-Dichlorophenyl)sulfonyl)piperidine: Lacks the amine group, which may affect its reactivity and binding properties.
1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, which can influence its chemical behavior.
1-((2,4-Dichlorophenyl)sulfonyl)morpholine: Features a morpholine ring, which may alter its solubility and interaction with biological targets.
Uniqueness
1-((2,4-Dichlorophenyl)sulfonyl)piperidin-3-amine hydrochloride is unique due to the presence of both the sulfonyl and amine groups, which can provide a balance of reactivity and stability. The piperidine ring also offers a versatile scaffold for further functionalization.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonylpiperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2S.ClH/c12-8-3-4-11(10(13)6-8)18(16,17)15-5-1-2-9(14)7-15;/h3-4,6,9H,1-2,5,7,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWUPVFCUGGSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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